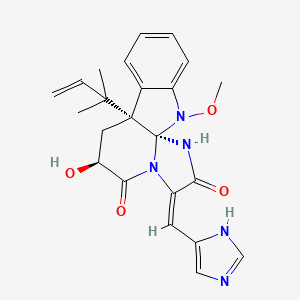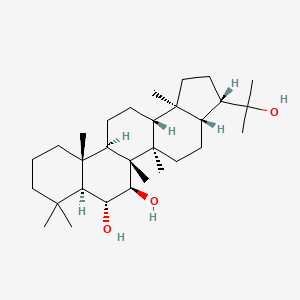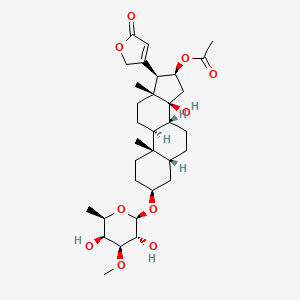
N-Mal-N-bis(PEG2-amin)
Übersicht
Beschreibung
N-Mal-N-bis(PEG2-amine) is a polyethylene glycol (PEG)-based linker compound commonly used in the construction of proteolysis-targeting chimeras (PROTACs) . PROTACs are a class of molecules that utilize the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This compound is characterized by its molecular formula C19H34N4O7 and a molecular weight of 430.5 g/mol .
Wissenschaftliche Forschungsanwendungen
N-Mal-N-bis(PEG2-amine) has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
N-Mal-N-bis(PEG2-amine) is a polyethylene glycol (PEG)-based linker compound commonly employed in the construction of proteolysis-targeting chimeras (PROTACs) . The primary targets of this compound are proteins that are intended to be degraded by the PROTAC . The compound serves as a bridge, connecting the target protein to an E3 ubiquitin ligase .
Mode of Action
The compound works by exploiting the intracellular ubiquitin-proteasome system to selectively degrade target proteins . It contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This allows the compound to bring the target protein in close proximity to the E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The biochemical pathway primarily affected by N-Mal-N-bis(PEG2-amine) is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By linking target proteins to E3 ubiquitin ligases, the compound facilitates the tagging of these proteins with ubiquitin molecules. These ubiquitin-tagged proteins are then recognized and degraded by the proteasome, a large protein complex responsible for protein degradation .
Pharmacokinetics
The pharmacokinetics of N-Mal-N-bis(PEG2-amine) are largely dependent on the specific PROTAC in which it is incorporated. The presence of the peg linker can improve the solubility of the compound, potentially enhancing its bioavailability .
Result of Action
The primary result of the action of N-Mal-N-bis(PEG2-amine) is the selective degradation of target proteins . By facilitating the ubiquitination and subsequent degradation of these proteins, the compound can alter cellular processes and potentially lead to therapeutic effects, depending on the specific proteins targeted.
Action Environment
The action of N-Mal-N-bis(PEG2-amine) can be influenced by various environmental factors. For instance, the pH of the environment can impact the reactivity of the compound, as the NHS ester group can react with primary amines very readily at pH 7-9 . Additionally, the presence of thiol groups in the environment can influence the compound’s action, as the maleimide group will react with a thiol group to form a covalent bond .
Biochemische Analyse
Biochemical Properties
N-Mal-N-bis(PEG2-amine) plays a crucial role in biochemical reactions as a PROTAC linker . The maleimide group of N-Mal-N-bis(PEG2-amine) reacts with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . The amino group is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde), etc .
Cellular Effects
The cellular effects of N-Mal-N-bis(PEG2-amine) are primarily related to its role in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Molecular Mechanism
The molecular mechanism of N-Mal-N-bis(PEG2-amine) is based on its function as a PROTAC linker . The maleimide group of N-Mal-N-bis(PEG2-amine) forms a covalent bond with a thiol group, connecting a biomolecule with a thiol . This enables the formation of PROTACs, which can selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Mal-N-bis(PEG2-amine) typically involves the reaction of a maleimide group with a PEG-based amine. The maleimide group reacts with thiol groups to form a stable thioether linkage, which is crucial for its function as a linker in bioconjugation . The reaction conditions often include a pH range of 6.5 to 7.5 to ensure optimal reactivity .
Industrial Production Methods
Industrial production methods for N-Mal-N-bis(PEG2-amine) are not extensively documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-Mal-N-bis(PEG2-amine) primarily undergoes substitution reactions. The maleimide group reacts with thiol groups to form thioether linkages . Additionally, the amino groups can react with carboxylic acids, activated NHS esters, and carbonyls (ketones and aldehydes) to form amide bonds .
Common Reagents and Conditions
Thiol groups: React with the maleimide group to form thioether linkages.
Carboxylic acids and activated NHS esters: React with the amino groups to form amide bonds.
Carbonyls (ketones and aldehydes): React with the amino groups to form imine or amine bonds.
Major Products Formed
The major products formed from these reactions are typically bioconjugates, where N-Mal-N-bis(PEG2-amine) serves as a linker between different biomolecules, such as proteins or peptides .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mal-PEG-NHS ester: Another PEG-based linker that reacts with primary amines to form stable amide bonds.
Mal-PEG-PFP ester: Similar to Mal-PEG-NHS ester but uses pentafluorophenyl (PFP) ester for enhanced reactivity.
Mal-PEG-acid: Contains a carboxylic acid group instead of an amine, providing different reactivity profiles.
Uniqueness
N-Mal-N-bis(PEG2-amine) is unique due to its dual functionality, with both maleimide and amine groups, allowing it to react with a broader range of biomolecules . This dual functionality makes it particularly useful in the construction of complex bioconjugates and PROTACs .
Eigenschaften
IUPAC Name |
N,N-bis[2-[2-(2-aminoethoxy)ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N4O7/c20-4-9-27-13-15-29-11-7-22(8-12-30-16-14-28-10-5-21)17(24)3-6-23-18(25)1-2-19(23)26/h1-2H,3-16,20-21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJJHWWUPLRREA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)N(CCOCCOCCN)CCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[4-[4-(thiiran-2-ylmethylsulfonyl)phenoxy]phenyl]methyl]acetamide](/img/structure/B609509.png)
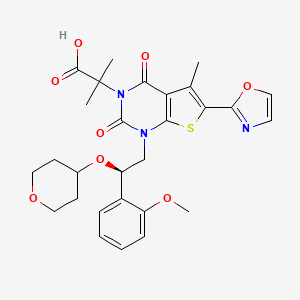
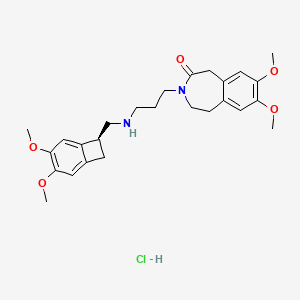

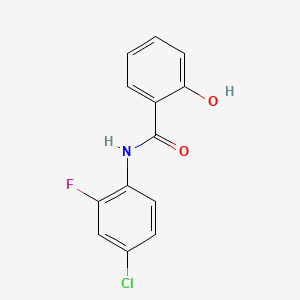


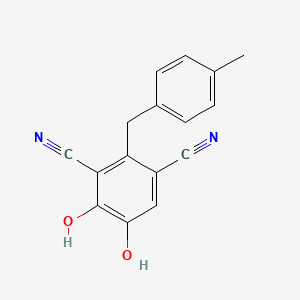

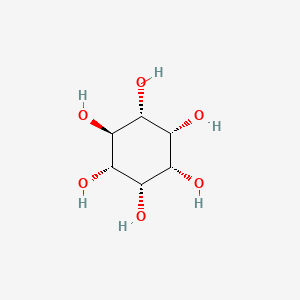
![4-[(7R)-5-methoxy-2,2-dimethyl-7,8-dihydro-6H-pyrano[3,2-g]chromen-7-yl]benzene-1,3-diol](/img/structure/B609529.png)
